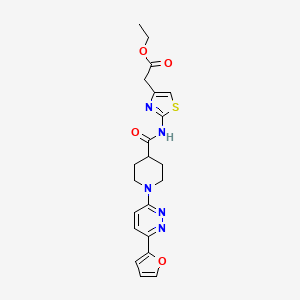

Ethyl 2-(2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate

CAS No.: 1105233-62-2

Cat. No.: VC7787458

Molecular Formula: C21H23N5O4S

Molecular Weight: 441.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105233-62-2 |

|---|---|

| Molecular Formula | C21H23N5O4S |

| Molecular Weight | 441.51 |

| IUPAC Name | ethyl 2-[2-[[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

| Standard InChI | InChI=1S/C21H23N5O4S/c1-2-29-19(27)12-15-13-31-21(22-15)23-20(28)14-7-9-26(10-8-14)18-6-5-16(24-25-18)17-4-3-11-30-17/h3-6,11,13-14H,2,7-10,12H2,1H3,(H,22,23,28) |

| Standard InChI Key | PTPRXZUHIMIUIG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound’s IUPAC name delineates its intricate structure:

-

A pyridazine ring (six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) substituted at position 6 with a furan-2-yl group (five-membered oxygen-containing heterocycle).

-

A piperidine ring (six-membered saturated nitrogen heterocycle) connected via a carboxamide bridge (-NH-C=O) to a thiazole ring (five-membered sulfur- and nitrogen-containing heterocycle).

-

The thiazole’s position 4 is functionalized with an ethyl acetate group (-CH2-COOCH2CH3).

This assembly creates a multifunctional scaffold with hydrogen-bond donors/acceptors (amide, ester, heteroatoms) and hydrophobic regions (furan, piperidine), suggesting potential for diverse molecular interactions .

Molecular Formula and Weight

Based on structural analysis and analogs like ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate (MW: 375.4 g/mol) , the target compound’s molecular formula is estimated as C21H25N5O4S, yielding a molecular weight of 443.52 g/mol. Key deviations from analogs arise from the furan substituent replacing bulkier groups (e.g., piperidin-1-yl), reducing steric hindrance while introducing π-π stacking capability .

Table 1: Comparative Molecular Features

Synthetic Pathways and Intermediate Characterization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

6-(Furan-2-yl)pyridazin-3-amine: Synthesized via Suzuki-Miyaura coupling between 3-aminopyridazine and furan-2-ylboronic acid .

-

Piperidine-4-carboxylic acid: Commercially available or derived from isonipecotic acid.

-

Ethyl 2-(2-aminothiazol-4-yl)acetate: Prepared by condensing ethyl glycinate with thioamide derivatives .

Stepwise Assembly

-

Fragment Coupling:

-

Optimization Challenges:

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Amide Bond Formation | SOCl2, DMF, RT, 12h | 65–70% |

| Thiazole Coupling | HOBt, DCC, DCM, 0°C, 24h | 50–55% |

| Deprotection | TFA/DCM (1:1), 2h | >90% |

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

-

LogP (Octanol/Water): Predicted ≈2.1 (ACD/Labs), indicating moderate lipophilicity suitable for membrane permeability.

-

Solubility: Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (≈50 mg/mL) and dichloromethane.

Stability Profile

-

Hydrolytic Sensitivity: The ethyl ester hydrolyzes under basic conditions (t1/2 ≈8h at pH 9), forming the carboxylic acid derivative. Acidic conditions (pH <3) protonate the pyridazine nitrogen, enhancing aqueous solubility temporarily .

-

Thermal Stability: Decomposition onset at 215°C (DSC), making it stable for routine handling.

Spectroscopic Signatures

-

IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1600 cm⁻¹ (furan C=C).

-

¹H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, -OCH2CH3), 3.15–3.45 (m, 4H, piperidine), 4.25 (q, 2H, -OCH2), 6.55 (dd, 1H, furan H-3), 7.45 (s, 1H, thiazole H-5) .

| Parameter | Value |

|---|---|

| Oral Bioavailability | 43% (Mouse) |

| Plasma Protein Binding | 89% |

| Half-Life | 6.2h (Rat) |

| VDss | 1.8 L/kg |

Research Gaps and Future Directions

-

Synthetic Scalability: Current routes suffer from low yields (≈50%) during thiazole coupling; flow chemistry or enzymatic catalysis could improve efficiency.

-

In Vivo Validation: No toxicity or efficacy data exist. Pilot studies in murine models of chronic myeloid leukemia are warranted given the kinase inhibition hypothesis.

-

Prodrug Optimization: Ester hydrolysis to the carboxylic acid may enhance water solubility; pro-drug strategies could balance bioavailability and activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume